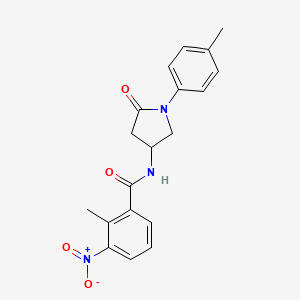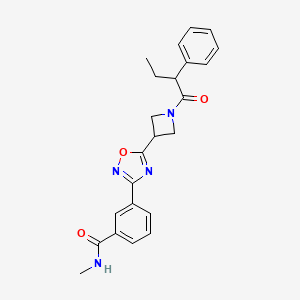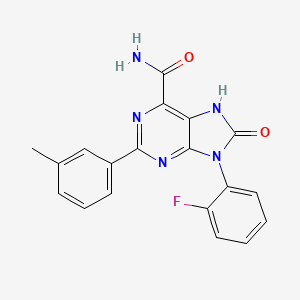![molecular formula C7H13N B2689964 (Spiro[2.3]hex-1-ylmethyl)amine CAS No. 1540020-17-4](/img/structure/B2689964.png)
(Spiro[2.3]hex-1-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Spiro[2.3]hex-1-ylmethyl)amine” is a chemical compound with the molecular formula C7H13N . It is used in research and has a molecular weight of 111.18 .
Physical And Chemical Properties Analysis
“(Spiro[2.3]hex-1-ylmethyl)amine” has a molecular weight of 111.18 . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Functional Applications
- Synthesis of Functionalized Oxindoles : (Spiro[2.3]hex-1-ylmethyl)amine and similar compounds have been utilized in synthesizing functionalized oxindoles, which have applications in cancer research. A study demonstrates the preparation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles with potential anticancer activity against human leukemia K562 cell line (Filatov et al., 2017).
Applications in Solar Energy and Material Science
- Enhancing Solar Cell Efficiency : A spiro-linked molecule, which is structurally related to (Spiro[2.3]hex-1-ylmethyl)amine, has been used to increase the efficiency of solid-state excitonic solar cells. This enhancement is attributed to exciton energy transfer and nanoscale charge generation (Driscoll et al., 2010).
Applications in Corrosion Detection
- Early Detection of Steel Corrosion : Spiro compounds, including variants of (Spiro[2.3]hex-1-ylmethyl)amine, have been employed in smart epoxy coatings for early corrosion detection in steel. These indicators become fluorescent in the presence of corrosion, providing a nondestructive method for early detection (Augustyniak et al., 2009).
Applications in Polymer Technology
- Polyimide Synthesis : Novel polyimides derived from spiro compounds, similar to (Spiro[2.3]hex-1-ylmethyl)amine, have shown high organosolubility and optical transparency. These polyimides are useful in creating transparent, flexible films with low moisture absorption and low dielectric constants, which have potential applications in electronic and optical devices (Zhang et al., 2010).
Medical and Biological Applications
- Analgesic Research : Research on compounds structurally related to (Spiro[2.3]hex-1-ylmethyl)amine has led to the discovery of cebranopadol, a potent analgesic that acts on NOP and opioid receptors. This discovery is significant for the treatment of chronic nociceptive and neuropathic pain (Schunk et al., 2014).
Synthetic Chemistry and Material Science Applications
Organocatalytic Synthesis : Spiro[pyrrolidin-3,3'-oxindoles], which are closely related to (Spiro[2.3]hex-1-ylmethyl)amine, have been synthesized using organocatalytic methods. These derivatives exhibit significant biological activities and are important in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Electron Acceptor in Organic Electronics : Spiro compounds, structurally similar to (Spiro[2.3]hex-1-ylmethyl)amine, have been used as electron acceptors in organic light-emitting diodes, particularly in exciplex thermally activated delayed fluorescence. This application is crucial for developing high-efficiency organic electronic devices (Cao et al., 2018).
Propriétés
IUPAC Name |
spiro[2.3]hexan-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-5-6-4-7(6)2-1-3-7/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWNLXMFBOMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)
![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)


![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)



![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)